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Drug Profile and Mechanism of Action

Azemiglitazone (development code MSDC-0602K) represents a novel insulin sensitizer currently in Phase
IT clinical development for Metabolic Dysfunction-Associated Steatohepatitis (MASH), previously known
as non-alcoholic steatohepatitis (NASH). This second-generation thiazolidinedione analog is formulated as a
once-daily oral capsule and is being developed by Cirius Therapeutics with the goal of addressing diseases

rooted in insulin resistance, including type 2 diabetes and MASH [1] [2] [3].

The distinctive feature of azemiglitazone lies in its unique molecular targeting. Unlike first-generation
thiazolidinediones that primarily function as PPAR-y agonists, azemiglitazone is specifically engineered to
modulate the mitochondrial target of thiazolidinediones (mTOT), now identified as the mitochondrial
pyruvate carrier (MPC) [2] [3] [4]. This strategic design allows the compound to harness the beneficial
metabolic effects of insulin sensitization while minimizing the adverse effects typically associated with
direct PPAR-y activation, such as weight gain, edema, and bone loss [4]. By targeting the MPC,
azemiglitazone acts at a crucial regulatory node in cellular metabolism, rebalancing mitochondrial function

and restoring insulin responsiveness across multiple tissues and organs [3].

Table 1: Core Characteristics of Azemiglitazone
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Characteristic Description

Development Code MSDC-0602K

Chemical Designation Azemiglitazone potassium

Molecular Formula C19H17NOsS

Molar Mass 371.41 g-mol—*

Mechanism of Action Mitochondrial pyruvate carrier (MPC) modulator
Primary Indications MASH, Type 2 Diabetes

Development Stage Phase I

Route of Administration Oral

Dosing Frequency Once daily

Key Research Findings and Experimental Data

Preclinical Evidence

Preclinical studies have demonstrated that azemiglitazone improves insulinemia and ameliorates fatty liver
disease in mouse models, both as a monotherapy and in combination with GLP-1 receptor agonists like
liraglutide [2]. Research in diabetic db/db mice has revealed that the combination of azemiglitazone with
liraglutide produces a synergistic improvement in glucose tolerance that occurs with reduced circulating

insulin levels and increased pancreatic insulin content [4].

A particularly noteworthy finding from preclinical body composition assessments is that azemiglitazone
preserves lean body mass when co-administered with liraglutide, whereas liraglutide monotherapy typically
decreases lean mass [4]. Additionally, azemiglitazone treatment alone and in combination has been shown to
increase brown adipose tissue (BAT), which is metabolically beneficial due to its calorie-burning capacity

and role in energy expenditure [4].
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Clinical Trial Results

In a randomized, double-blind, placebo-controlled Phase IIb study (EMMINENCE trial) conducted over 52
weeks in patients with MASH with and without type 2 diabetes, azemiglitazone demonstrated significant
metabolic benefits [2]. Although the trial did not achieve its primary endpoint of reducing the progression of
NAFLD activity score (NAS) without fibrosis worsening, the drug showed notable metabolic effects and

improved several key parameters [5].

A post-hoc analysis of 23 patients with biopsy-proven MASH and concomitant type 2 diabetes who were
already on stable GLP-1 therapy revealed that adding azemiglitazone improved all circulating
parameters, particularly HbA1lc and liver histology [4]. Azemiglitazone has also shown significant activity
in reducing fasting insulin levels, which is increasingly recognized as an important biomarker and potential

therapeutic target in metabolic dysfunction-associated steatotic liver disease [4].

Table 2: Key Efficacy Outcomes from Azemiglitazone Clinical Trials

Parameter Preclinical Findings Clinical Trial Results

Glycemic Synergistic improvement in glucose Improved HbALlc in patients on
Control tolerance with liraglutide [4] background GLP-1 therapy [4]
Body Preservation of lean mass, increased Not comprehensively reported

Composition

Liver Histology

Insulin Levels

Liver Fibrosis

brown adipose tissue [4]

Improved fatty liver disease in mice [2]

Reduced circulating insulin, increased

pancreatic insulin content [4]

Not specifically reported

Detailed Experimental Protocols

Improvement in patients combining with
GLP-1 therapy [4]

Significant reduction in fasting insulin [4]

Metabolic improvements noted in Phase
[Ib trial [5]

© 2026 Smolecule. All rights reserved.

3/9

Tech Support


https://www.smolecule.com/products/s536393?utm_src=pdf-body
https://en.wikipedia.org/wiki/Azemiglitazone
https://pmc.ncbi.nlm.nih.gov/articles/PMC11857078/
https://www.smolecule.com/products/s536393?utm_src=pdf-body
https://ciriustx.com/blank-1
https://www.smolecule.com/products/s536393?utm_src=pdf-body
https://ciriustx.com/blank-1
https://www.smolecule.com/products/s536393?utm_src=pdf-body
https://ciriustx.com/blank-1
https://ciriustx.com/blank-1
https://ciriustx.com/blank-1
https://en.wikipedia.org/wiki/Azemiglitazone
https://ciriustx.com/blank-1
https://ciriustx.com/blank-1
https://ciriustx.com/blank-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC11857078/
https://www.smolecule.com/products/s536393?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

In Vivo Assessment in db/db Mouse Model

3.1.1 Objective

To evaluate the effects of azemiglitazone, alone and in combination with the GLP-1 agonist liraglutide, on

glycemic control, body composition, and metabolic parameters in a diabetic mouse model.

3.1.2 Materials

Animals: Diabetic db/db mice (age 8-10 weeks)

Test Compounds: Azemiglitazone, liraglutide

Vehicle: Appropriate solvent for oral administration

Equipment: Metabolic cages, body composition analyzer (EchoMRI), glucose tolerance test supplies

3.1.3 Dosing Protocol

Azemiglitazone: Administer via oral gavage at designated doses (e.g., 30 mg/kg) once daily
Liraglutide: Administer via subcutaneous injection at 0.2 mg/kg twice daily

Combination: Co-administer both compounds at above doses

Control: Administer vehicle only

Duration: 6-8 weeks treatment period

3.1.4 Assessment Parameters

Body Weight: Measured twice weekly
Body Composition: Lean mass and fat mass quantified weekly using MRI
Glycemic Control:
o Fasting blood glucose measured weekly
o Intraperitoneal glucose tolerance test (IPGTT) performed at baseline and endpoint
o Insulin levels measured during IPGTT
Tissue Collection:
o Brown and white adipose tissue weights recorded at sacrifice
o Pancreatic insulin content quantified

o Liver samples collected for histological analysis

Clinical Assessment in MASH Patients

3.2.1 Study Design
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e Trial Type: Randomized, double-blind, placebo-controlled
¢ Population: Adults with biopsy-proven MASH with or without type 2 diabetes
e Duration: 52-week main study period

3.2.2 Dosing Regimen

e Azemiglitazone: Once daily oral administration at doses ranging from 30-60 mg

e Placebo: Matching inert compound

e Concomitant Medications: Stable doses of GLP-1 receptor agonists permitted with separate
stratification

3.2.3 Efficacy Endpoints

e Primary Endpoint: Histological improvement in NAFLD Activity Score (NAS) without worsening of
fibrosis

e Secondary Endpoints:

Improvement in liver histology (steatosis, inflammation, ballooning)

Reduction in liver enzyme levels (ALT, AST)

Improvement in glycemic parameters (HbAlc, fasting insulin, fasting glucose)

Changes in lipid profile

Assessment of non-invasive biomarkers of liver fibrosis (ELF test, Pro-C3)

[¢]

[e]

o

(e]

[¢]

3.2.4 Safety Monitoring

¢ Regular Assessment: Adverse event monitoring at each visit
e Laboratory Tests: Comprehensive metabolic panel, hematology, urinalysis
e Special Focus: Edema assessment, bone density monitoring (DEXA scan), body weight changes

Research Applications and Potential

Combination Therapy with GLP-1 Receptor Agonists

Recent research has highlighted the significant potential of azemiglitazone as a combination therapy with
GLP-1 receptor agonists [3] [4]. GLP-1s, while effective for weight loss, do not directly address the
underlying insulin resistance and often cause reduction in both adipose and lean mass, which may limit

their long-term utility [4]. Azemiglitazone complements the mechanism of GLP-1s by targeting the root
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pathophysiology of insulin resistance while potentially mitigating the lean mass loss associated with GLP-

1 monotherapy [4].

This combination approach represents a promising strategy for achieving healthier weight loss characterized
by preferential fat reduction while preserving metabolically active lean tissue [4]. The potential to maintain
muscle mass during significant weight loss could be particularly beneficial for elderly patients or those with

sarcopenia who might otherwise be unsuitable candidates for GLP-1 therapy alone.

Comparative Analysis with Other Investigational Agents

The development landscape for MASH therapeutics has evolved significantly with the recent FDA approval
of resmetirom, the first specifically approved medication for NASH (now MASLD) with fibrosis [6].

Azemiglitazone represents a distinct mechanistic approach compared to other investigational agents:

MASH Therapies Azemiglitazone Resmetirom (Approved) Firsocostat Aramchol

Aodulates Acts via Acts via Acts via

A J A J
Mitochondrial Pyruvate Carrier

A J v
THRp Agonism ACC Inhibition SCD1 Inhibition

Altered Lipid Composition

Improved Insulin Sensitivity Reduced Hepatic Steatosis Decreased Inflammation Increased Hepatic Fat Oxidation Reduced Lipotoxicity Reduced De Novo Lipogenesis

Click to download full resolution via product page

Diagram 1: Mechanism comparison between Azemiglitazone and other MASH therapies

Technical Protocols and Methodologies

Mitochondrial Pyruvate Carrier Binding Assay
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5.1.1 Purpose

To evaluate the binding affinity of azemiglitazone to the mitochondrial pyruvate carrier and assess its

PPAR-y transactivation potential compared to first-generation thiazolidinediones.
5.1.2 Materials

¢ Reagents: Radiolabeled pyruvate, azemiglitazone, pioglitazone, rosiglitazone
e Cellular Models: HepG2 cells, primary hepatocytes
e Equipment: Scintillation counter, fluorescence plate reader

5.1.3 Procedure

e Step 1: Isolate mitochondria from liver tissue or cultured hepatocytes

e Step 2: Incubate mitochondria with varying concentrations of test compounds

e Step 3: Add 14C-pyruvate and measure uptake over time

e Step 4: Calculate inhibition constants (Ki) for MPC binding

e Step 5: Parallel assessment of PPAR-y activation using reporter gene assays

e Step 6: Compare dose-response curves for MPC binding versus PPAR-y activation

Histological Assessment of Liver Tissue

5.2.1 Purpose

To quantitatively evaluate the effects of azemiglitazone on liver histology in preclinical models and human

trial specimens.
5.2.2 Materials

o Tissue Samples: Liver biopsies from clinical trials or animal models
e Staining Reagents: H&E, Masson's trichrome, Picrosirius red
e Equipment: Light microscope with digital camera, image analysis software

5.2.3 Staining Protocol

Step 1: Fix liver tissue samples in formalin and embed in paraffin
Step 2: Section at 4-5pm thickness

Step 3: Perform H&E staining for general morphology assessment
Step 4: Perform Masson's trichrome or Picrosirius red staining for collagen detection
Step 5: Digitize slides using whole slide scanner
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5.2.4 Scoring System

e Steatosis Grade: 0 (<5%) to 3 (>66%)

e Lobular Inflammation: 0 (no foci) to 3 (>4 foci per 200x field)
¢ Hepatocyte Ballooning: 0 (none) to 2 (many cells)

¢ Fibrosis Stage: 0 (none) to 4 (cirrhosis)

Conclusion and Future Directions

Azemiglitazone represents a promising therapeutic approach for MASH and related metabolic conditions
through its novel mechanism targeting the mitochondrial pyruvate carrier [2] [3] [4]. The completed Phase
ITb trial has provided evidence of metabolic benefits and established a favorable safety profile relative to
first-generation thiazolidinediones [5] [2]. The ongoing clinical development will further clarify its

potential as either monotherapy or part of combination regimens, particularly with GLP-1 receptor agonists

[3] [4].

Future research directions should focus on optimizing combination protocols, identifying predictive
biomarkers of treatment response, and exploring potential benefits in cardiometabolic outcomes beyond
liver disease. The planned Phase III clinical trials will be crucial for confirming the potential of
azemiglitazone to address the fundamental pathophysiology of insulin resistance underlying multiple

chronic metabolic diseases [3] [4].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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